molecular formula C16H14ClF3N2O2 B2457933 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2115500-49-5

3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No. B2457933
CAS RN: 2115500-49-5
M. Wt: 358.75
InChI Key: PYOLOAZSRPVJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a highly valuable building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrole compounds can be synthesized through various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters .

Advantages and Limitations for Lab Experiments

One advantage of using CPTP in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to investigate the role of these enzymes and proteins in various biological processes. However, one limitation of using CPTP is its potential toxicity. Studies have shown that CPTP can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CPTP. One area of interest is the development of new synthetic methods for the production of CPTP. This could lead to the production of more efficient and cost-effective methods for the synthesis of CPTP. Another area of interest is the investigation of the potential use of CPTP in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of CPTP in these applications. Additionally, the investigation of the mechanism of action of CPTP could lead to the development of new therapeutic agents with similar properties.

Synthesis Methods

The synthesis of CPTP is a complex process that involves several steps. The first step involves the reaction of 4-trifluoromethylphenylhydrazine with ethyl acetoacetate to form 4-(trifluoromethyl)phenylhydrazone. This product is then reacted with chloroacetyl chloride to form 3-chloro-4-(trifluoromethyl)phenylhydrazone. Finally, the reaction of 3-chloro-4-(trifluoromethyl)phenylhydrazone with piperidine and maleic anhydride produces CPTP.

Scientific Research Applications

CPTP has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CPTP has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c17-12-13(21-8-2-1-3-9-21)15(24)22(14(12)23)11-6-4-10(5-7-11)16(18,19)20/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLOAZSRPVJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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